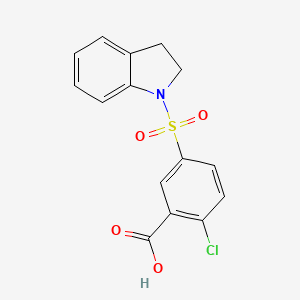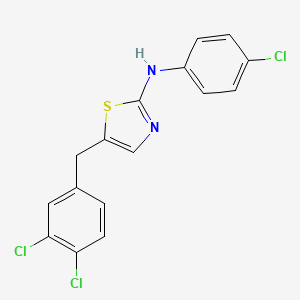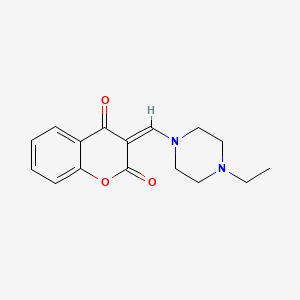
2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that features a phthalazinone core substituted with a benzyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated phthalazinone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phthalazinone core, potentially converting it to a dihydrophthalazine derivative.
Substitution: The benzyl group and thiophene ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrophthalazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. Research has focused on its anti-inflammatory, antimicrobial, and anticancer properties, aiming to develop new treatments for various diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and thiophene groups can enhance binding affinity and selectivity, while the phthalazinone core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
2-Benzyl-4-(furan-2-yl)-1,2-dihydrophthalazin-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-Benzyl-4-(pyridin-2-yl)-1,2-dihydrophthalazin-1-one: Contains a pyridine ring instead of a thiophene ring.
2-Benzyl-4-(phenyl)-1,2-dihydrophthalazin-1-one: Features a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one imparts unique electronic properties, making it distinct from its analogs. This uniqueness can be advantageous in applications requiring specific electronic characteristics, such as in organic electronics or as enzyme inhibitors in medicinal chemistry.
属性
分子式 |
C19H14N2OS |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-benzyl-4-thiophen-2-ylphthalazin-1-one |
InChI |
InChI=1S/C19H14N2OS/c22-19-16-10-5-4-9-15(16)18(17-11-6-12-23-17)20-21(19)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI 键 |
GKCGMEMNUKOSMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B12157335.png)
![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12157364.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157372.png)
![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12157378.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157386.png)


![methyl 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12157395.png)

